3-Amino-1-(2-methylphenyl)urea is an organic compound with the molecular formula and a molecular weight of 165.19 g/mol. This compound is classified as a derivative of urea, characterized by the presence of an amino group and a 2-methylphenyl substituent. It plays a significant role in various biochemical reactions, particularly as an enzyme inhibitor, and has potential applications in medicinal chemistry and industrial processes .
The synthesis of 3-Amino-1-(2-methylphenyl)urea typically involves the reaction between 2-methylphenyl isocyanate and ammonia or an amine. This reaction can be conducted under mild conditions, often using water or organic solvents like methanol as the medium. A notable method includes the nucleophilic addition of amines to potassium isocyanate, which has been reported to yield high purity products efficiently without the need for extensive purification methods .
3-Amino-1-(2-methylphenyl)urea can undergo several chemical transformations:
The mechanism of action for 3-Amino-1-(2-methylphenyl)urea involves its interaction with various biomolecules. It is known to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The binding of this compound to urease prevents its activity, which is significant in treating conditions associated with excessive urease activity, such as kidney stones and peptic ulcers .
3-Amino-1-(2-methylphenyl)urea has several applications across different fields:
The discovery of 3-amino-1-(2-methylphenyl)urea represents a significant milestone in the century-long evolution of urea-based therapeutics. Its development is rooted in the pioneering work on suramin (the first synthetic urea-containing drug introduced in 1922), which demonstrated the therapeutic potential of urea derivatives against tropical diseases [9]. Suramin's molecular architecture—featuring multiple urea linkages—established the foundation for exploring urea as a privileged scaffold in medicinal chemistry. By the mid-20th century, hydroxycarbamide (hydroxyurea, 1928) emerged as another landmark urea derivative, becoming the first FDA-approved urea-based anticancer agent in 1967 for treating chronic myelogenous leukemia [9]. These historical breakthroughs paved the way for systematic structural diversification of urea compounds, leading to the design of targeted molecules like 3-amino-1-(2-methylphenyl)urea.
The strategic incorporation of the 2-methylphenyl substituent and free amino group in 3-amino-1-(2-methylphenyl)urea reflects medicinal chemists' efforts to optimize pharmacokinetic properties while retaining urea's signature hydrogen-bonding capabilities. This compound exemplifies the shift from early multidomain urea structures (like suramin) toward simpler, target-focused derivatives with improved synthetic accessibility. The compound's discovery aligns with the exponential growth in urea-based medicinal chemistry research observed since 2000, where publications and patents have increased over 400% in two decades, reflecting intensified exploration of urea pharmacophores in drug discovery pipelines [9].
Table 1: Historical Evolution of Urea-Based Therapeutics Leading to 3-Amino-1-(2-methylphenyl)urea
Time Period | Key Urea-Based Compound | Therapeutic Application | Structural Features |
---|---|---|---|
1922 | Suramin | Antitrypanosomal agent | Symmetrical polyurea with naphthyl groups |
1967 | Hydroxycarbamide | Anticancer (leukemia) | Hydroxylated urea |
1980s-2000s | Sorafenib/Imatinib analogs | Kinase inhibition | Diarylamino ureas |
Contemporary | 3-Amino-1-(2-methylphenyl)urea | Targeted therapy scaffold | Monosubstituted aryl urea with amino group |
The molecular architecture of 3-amino-1-(2-methylphenyl)urea incorporates several pharmacophoric elements that enhance its drug-target interactions. Central to its functionality is the urea carbonyl group, which serves as a hydrogen bond acceptor, while the N-H groups act as hydrogen bond donors. This dual capability enables the formation of bidentate interactions with biological targets—a feature critical for achieving high binding affinity [1]. The compound's ortho-methylphenyl substituent induces steric effects that influence conformational preferences. X-ray crystallographic studies of analogous N,N'-diaryl ureas reveal that ortho-substitution promotes non-planar distortion of approximately 30°, forcing the aromatic ring out of plane with the urea moiety [1]. This conformational restriction enhances target selectivity by reducing entropic penalties upon binding.
The primary amino group (-NH₂) represents this compound's most distinctive structural feature, providing:
Structure-activity relationship (SAR) studies demonstrate that electron-donating groups (like the methyl substituent) ortho to the urea linkage enhance metabolic stability by shielding the carbonyl from enzymatic degradation. Nuclear magnetic resonance (NMR) analyses of related N,N'-diaryl ureas confirm that such substitutions influence the hybridization of nitrogens and relative positioning of aromatic rings, with observed conformations in solution correlating well with X-ray crystallographic data [1]. Molecular dynamics simulations further reveal that the amino group enables dynamic interactions with polar residues in enzymatic binding pockets, facilitating stable complex formation.
Table 2: Pharmacophoric Features of 3-Amino-1-(2-methylphenyl)urea and Their Functional Roles
Structural Element | Function in Pharmacophore | Biological Interactions |
---|---|---|
Urea carbonyl (C=O) | Hydrogen bond acceptor | Forms 1-3 H-bonds with target proteins |
Urea N-H groups | Hydrogen bond donors | Bridges protein residues via water molecules |
Aromatic ring | Hydrophobic anchor | π-π stacking with phenylalanine/tyrosine |
ortho-Methyl group | Conformational control | Steric shielding of urea linkage; lipophilicity modulation |
Primary amino group | Electronic modulator | Additional H-bonding; protonation site; synthetic handle |
The compound's structural versatility has enabled its application in scaffold hopping strategies—replacing complex pharmacophores while retaining bioactivity. For instance, research on penfluridol analogs demonstrated how urea-based scaffolds could maintain anticancer activity while reducing off-target GPCR interactions [6]. Quantum mechanical calculations indicate that the amino group in 3-amino-1-(2-methylphenyl)urea delocalizes electron density across the urea moiety, enhancing resonance stabilization and potentially contributing to membrane permeability—a crucial factor for CNS-targeted therapeutics. Furthermore, the molecule's balanced lipophilicity (LogP ≈ 1.8) and polar surface area (PSA ≈ 71 Ų) align with optimal ranges for blood-brain barrier penetration, making it a promising scaffold for neuropsychiatric drug development [6].
Antimicrobial Resistance (AMR) Applications
The structural features of 3-amino-1-(2-methylphenyl)urea show significant potential for combating antimicrobial resistance—a global health crisis causing approximately 1.27 million annual deaths directly attributable to drug-resistant infections [5]. Urea derivatives have demonstrated efficacy against resistant pathogens through novel mechanisms that bypass conventional resistance pathways. Specifically, the compound's ability to form multiple hydrogen bonds enables inhibition of bacterial targets less susceptible to mutation-driven resistance. Research on pyrazolyl urea derivatives has revealed potent p38α MAP kinase inhibition—a pathway implicated in inflammation during bacterial infections—suggesting potential applications in dual antimicrobial/anti-inflammatory therapies [2].
The COVID-19 pandemic exacerbated AMR through increased empirical antibiotic use, heightening demand for novel antimicrobial scaffolds [7]. 3-Amino-1-(2-methylphenyl)urea derivatives offer promise against multidrug-resistant Gram-negative bacteria, whose outer membrane permeability barriers typically exclude conventional antibiotics. Molecular modeling indicates the amino group facilitates interactions with bacterial efflux pump components, potentially inhibiting drug extrusion mechanisms [3]. Furthermore, its synthetic versatility enables rapid structural diversification to counter emerging resistance phenotypes, aligning with One Health initiatives that integrate human, animal, and environmental approaches to AMR containment [7] .
Neuropsychiatric and Oncological Applications
In neuropsychiatric disorder research, the scaffold's blood-brain barrier (BBB) permeability makes it valuable for targeting CNS pathologies. Kinase inhibition profiles of analogous urea compounds demonstrate potent activity against FGFR1 (Fibroblast Growth Factor Receptor 1)—implicated in neurodevelopmental disorders and brain cancers [6] [9]. This application leverages urea's hydrogen-bonding capacity to achieve selective ATP-competitive inhibition while maintaining CNS bioavailability. Molecular dynamics simulations confirm stable binding modes within FGFR1's ATP-binding cleft, with residence times exceeding 50 nanoseconds in computational models.
For oncology, particularly triple-negative breast cancer (TNBC) with brain metastasis, derivatives show enhanced BBB penetration with brain-to-plasma ratios >0.8 in murine models [6]. The scaffold's modularity enables optimization for specific kinase targets (VEGFR, PDGFR) while maintaining favorable ADME profiles. Research indicates urea-based compounds like sorafenib achieve therapeutic effects through multi-kinase inhibition, a strategy applicable to 3-amino-1-(2-methylphenyl)urea derivatives [9]. Additionally, its structural similarity to topoisomerase I inhibitors suggests potential for stabilizing DNA-enzyme complexes—a mechanism critical in colorectal and pancreatic cancer treatment [8].
Table 3: Global Health Applications of 3-Amino-1-(2-methylphenyl)urea Derivatives
Health Challenge | Molecular Targets | Mechanistic Actions |
---|---|---|
Antimicrobial Resistance | p38α MAP kinase, Efflux pumps | Kinase inhibition; Efflux disruption; Anti-inflammatory action |
Neuropsychiatric Disorders | FGFR1, Dopamine receptors | Kinase modulation; Receptor agonism/antagonism |
Brain-metastasized Cancers | VEGFR, PDGFR, Topoisomerase | Multi-kinase inhibition; DNA complex stabilization |
Neglected Tropical Diseases | Trypanosomal kinases | Selective parasite kinase inhibition |
The compound's role extends to neglected tropical diseases (NTDs), where urea scaffolds historically demonstrated efficacy against trypanosomiasis. Modern derivatives overcome limitations of early therapies (like suramin's poor bioavailability) through targeted delivery systems [9]. Computational models predict strong binding to conserved residues in parasitic kinases, enabling species-selective inhibition while minimizing human kinase off-target effects—a crucial advancement given the rising drug resistance in NTDs such as leishmaniasis and human African trypanosomiasis [5].
Synthetic versatility remains this scaffold's most powerful asset against evolving global health threats. The amino group facilitates rapid generation of analogs via acylation, reductive amination, or conjugation—strategies employed in developing covalent inhibitors against resistant targets. Fragment-based drug design approaches have yielded hybrid molecules combining this urea scaffold with azole rings for enhanced antifungal activity, addressing the emerging crisis of drug-resistant Candida auris infections [5]. As resistance mechanisms evolve, the continued structural diversification of 3-amino-1-(2-methylphenyl)urea will undoubtedly yield next-generation therapeutics aligned with global health priorities.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1